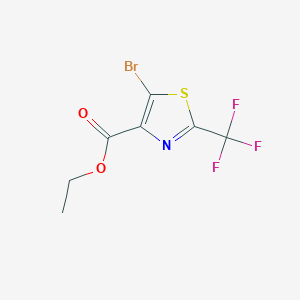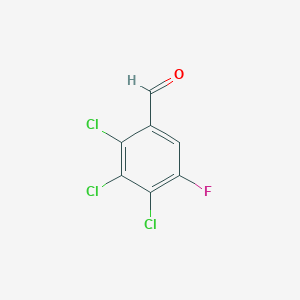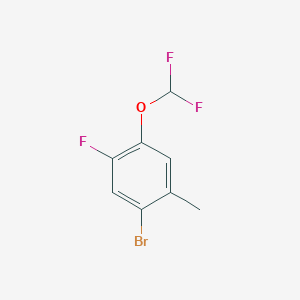
1-Methyl-3-propylimidazolium 1,1,2,2-tetrafluoroethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-propylimidazolium 1,1,2,2-tetrafluoroethanesulfonate is an ionic liquid known for its unique properties and diverse applications in various scientific and industrial fields. It belongs to the class of imidazolium-based ionic liquids, which are characterized by their tunable properties, high ionic conductivity, and low volatility .
Wirkmechanismus
Mode of Action
Ionic liquids in general are known for their ability to dissolve a wide range of organic and inorganic materials, which can be leveraged in various applications .
Result of Action
It’s worth noting that ionic liquids, including this compound, are often used in various applications due to their unique physicochemical properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Methyl-3-propylimidazolium 1,1,2,2-tetrafluoroethanesulfonate. For instance, temperature can affect the viscosity and conductivity of ionic liquids . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-propylimidazolium 1,1,2,2-tetrafluoroethanesulfonate typically involves the reaction of 1-methylimidazole with 1-bromopropane to form 1-methyl-3-propylimidazolium bromide. This intermediate is then reacted with silver 1,1,2,2-tetrafluoroethanesulfonate to yield the desired ionic liquid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high purity and yield. The final product is typically purified through recrystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3-propylimidazolium 1,1,2,2-tetrafluoroethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo redox reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. Reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield various alkylated imidazolium derivatives .
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-propylimidazolium 1,1,2,2-tetrafluoroethanesulfonate has a wide range of applications in scientific research, including:
Catalysis: Used as a catalyst in organic synthesis and chemical reactions due to its solubility and reactivity.
Electrochemistry: Applied in electrolytes for batteries and capacitors owing to its high ionic conductivity.
Materials Science: Utilized in the synthesis of advanced materials such as nanoparticles and composite materials.
Separation Technologies: Employed in extraction and purification processes due to its solubility properties.
Biotechnology: Used as solvents or media for enzyme reactions and biocatalysis.
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-3-propylimidazolium bromide
- 1-Methyl-3-propylimidazolium chloride
- 1-Methyl-3-propylimidazolium tetrafluoroborate
Comparison: 1-Methyl-3-propylimidazolium 1,1,2,2-tetrafluoroethanesulfonate is unique due to its specific anion, which imparts distinct properties such as higher thermal stability and lower volatility compared to other imidazolium-based ionic liquids. Its high ionic conductivity and solubility make it particularly suitable for applications in electrochemistry and catalysis .
Eigenschaften
IUPAC Name |
1-methyl-3-propylimidazol-1-ium;1,1,2,2-tetrafluoroethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.C2H2F4O3S/c1-3-4-9-6-5-8(2)7-9;3-1(4)2(5,6)10(7,8)9/h5-7H,3-4H2,1-2H3;1H,(H,7,8,9)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKFANTXIPEYKT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C[N+](=C1)C.C(C(F)(F)S(=O)(=O)[O-])(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F4N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-bromo-N-ethyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B6315691.png)



![6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6315708.png)


![6-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B6315719.png)

![[[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]methanol](/img/structure/B6315746.png)




